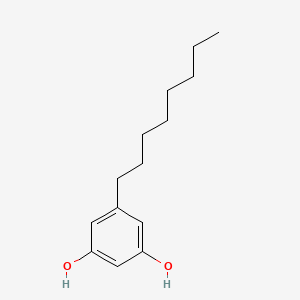

5-壬基间苯二酚

描述

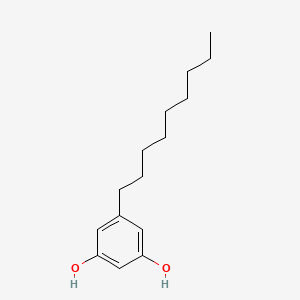

5-Nonylresorcinol, also known as 5-Nonyl-1,3-benzenediol, is a polycyclic natural product that is produced by the fungus Polysticta ardisia . It has been shown to have antibiotic properties against gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis .

Synthesis Analysis

The first synthesis of bioactive long alkyl chain 5-n-alkylresorcinols, present in whole grain products, was described by a novel modification of the Wittig reaction . All the main long chain 5-n-alkylresorcinols present in rye and wheat, including C23 and C25 analogues and haptens, which have not been previously prepared, were synthesized .Molecular Structure Analysis

5-Nonylresorcinol has a molecular formula of C15H24O2 and a molecular weight of 236.35 . It contains a total of 41 bonds, including 17 non-H bonds, 6 multiple bonds, 8 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 2 aromatic hydroxyls .Physical and Chemical Properties Analysis

5-Nonylresorcinol has a molecular formula of C15H24O2 and a molecular weight of 236.35 . It contains a total of 41 bonds, including 17 non-H bonds, 6 multiple bonds, 8 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 2 aromatic hydroxyls .科学研究应用

膜渗透性研究

5-壬基间苯二酚衍生物,如5-(n-十七烯基)间苯二酚,已对其对细胞膜的影响进行了研究。例如,Kozubek 的研究表明,这些化合物可以增加红细胞膜对各种溶质的渗透性,这意味着强烈的膜扰动作用(Kozubek)。

抗氧化特性

据报道,烷基间苯二酚,如5-n-十五烷基间苯二酚,具有抗氧化剂作用,可保护多不饱和脂肪酸免受过氧化。然而,Kamal-Eldin 等人发现,5-n-十五烷基间苯二酚的氢供体和过氧自由基清除能力非常低,对它的抗氧化有效性的一些假设提出了质疑(Kamal-Eldin, Pouru, Eliasson, Åman)。

抗菌活性

从蘑菇Merulius incarnatus 中分离出的5-烷基间苯二酚的研究表明,这些化合物,包括5-十七烷-8'Z,11'Z,16-三烯基间苯二酚等衍生物,具有抗菌特性。金和Zjawiony 的研究表明,它们可以抑制耐甲氧西林金黄色葡萄球菌(MRSA),并且还对利什曼原虫表现出活性(Jin, Zjawiony)。

抗癌研究

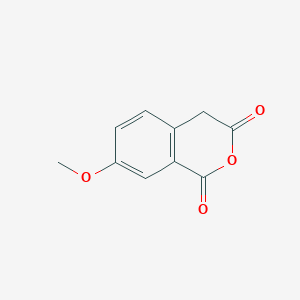

在癌症研究中,结构上类似于5-壬基间苯二酚的化合物,如3-庚基-3,4,6-三甲氧基-3H-异苯并呋喃-1-酮,已对其抗肿瘤潜力进行了研究。Rabacow 等人发现,该化合物可以在乳腺癌细胞系中发挥细胞毒性和细胞抑制作用,表明具有乳腺癌治疗的潜力(Rabacow et al.)。

细菌中的生物合成

Nowak-Thompson 等人探索了细菌中5-烷基间苯二酚(如2-己基-5-丙基间苯二酚)的生物合成,特别是铜绿假单胞菌。他们鉴定了参与生物合成过程的基因,这对于理解这些化合物的微生物产生非常重要(Nowak-Thompson et al.)。

抗诱变特性

5-甲基间苯二酚是一种与5-壬基间苯二酚相关的化合物,已对其抗诱变特性进行了研究。Pashin 等人的研究表明,5-甲基间苯二酚可以抑制某些致癌物的诱变活性,突出了其在癌症预防中的潜力(Pashin, Bakhitova, Bentkhen)。

作用机制

Target of Action

5-Nonylresorcinol, a polycyclic natural product, is primarily targeted against gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis . These bacteria are common pathogens that can cause a variety of infections in humans.

Pharmacokinetics

Like other resorcinol derivatives, it’s likely that these properties would influence the compound’s bioavailability and efficacy .

Result of Action

The primary result of 5-Nonylresorcinol’s action is its antibiotic effect against gram-positive bacteria . By inhibiting the growth of these bacteria, the compound can help to control bacterial infections.

属性

IUPAC Name |

5-nonylbenzene-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O2/c1-2-3-4-5-6-7-8-9-13-10-14(16)12-15(17)11-13/h10-12,16-17H,2-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYXWBGYHDYVIDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC1=CC(=CC(=C1)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

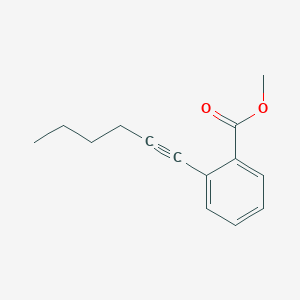

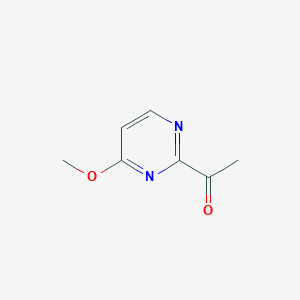

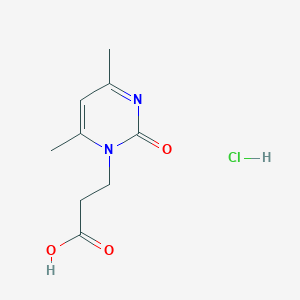

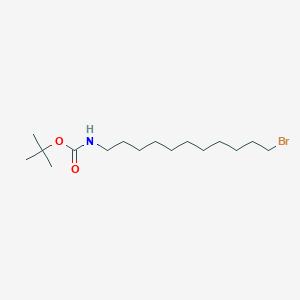

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

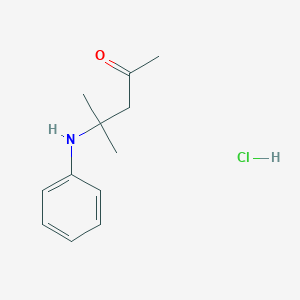

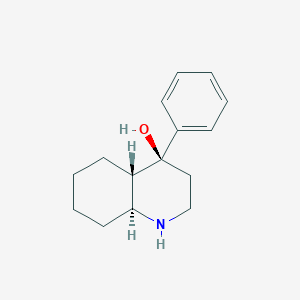

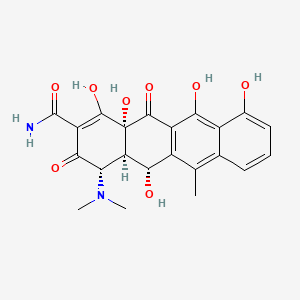

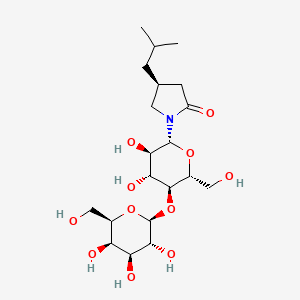

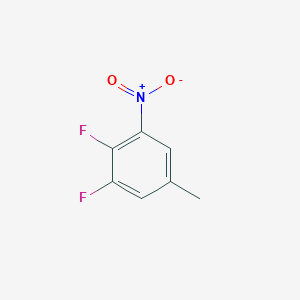

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。